molecular formula C12H4Cl4O B3066131 1,4,6,9-Tetrachlorodibenzofuran CAS No. 70648-19-0

1,4,6,9-Tetrachlorodibenzofuran

Cat. No.: B3066131
CAS No.: 70648-19-0
M. Wt: 306 g/mol
InChI Key: JAYSBJFHDJOMGZ-UHFFFAOYSA-N
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Description

1,4,6,9-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety. These compounds are known for their environmental persistence and potential toxic effects. The molecular formula of this compound is C12H4Cl4O, and it has a molecular weight of 305.972 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,6,9-Tetrachlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the dibenzofuran ring .

Industrial Production Methods

Industrial production of polychlorinated dibenzofurans, including this compound, often occurs as an unintended by-product during the manufacture of other chlorinated compounds. Processes such as the chlorine bleaching of paper products, incomplete combustion of organic materials, and the production of certain pesticides can lead to the formation of these compounds .

Chemical Reactions Analysis

Types of Reactions

1,4,6,9-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly chlorinated dibenzofurans, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

1,4,6,9-Tetrachlorodibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,6,9-Tetrachlorodibenzofuran involves its binding to the aryl hydrocarbon receptor (AhR). This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, this compound activates the transcription of genes encoding phase I and phase II detoxification enzymes, such as cytochrome P450 enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,6,9-Tetrachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its distinct structure makes it a valuable compound for studying the effects of chlorine substitution on the properties of polychlorinated dibenzofurans .

Properties

IUPAC Name

1,4,6,9-tetrachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-3-7(15)11-9(5)10-6(14)2-4-8(16)12(10)17-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYSBJFHDJOMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C3=C(C=CC(=C3O2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220934
Record name 1,4,6,9-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70648-19-0
Record name 1,4,6,9-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,6,9-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,6,9-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NE3E4P5NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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